molecular formula C10H9ClN2O2S B11786436 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11786436
M. Wt: 256.71 g/mol
InChI Key: VKGYGBURIQGTDZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 3 and a methylsulfonyl group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.

    4-(Methylsulfonyl)-1H-pyrazole: Lacks the chlorophenyl group, which may influence its overall properties and applications.

Uniqueness

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both the chlorophenyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9ClN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)

InChI Key

VKGYGBURIQGTDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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